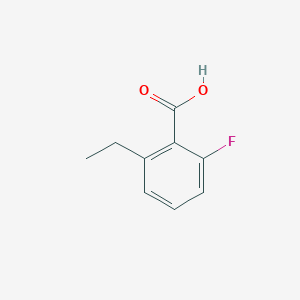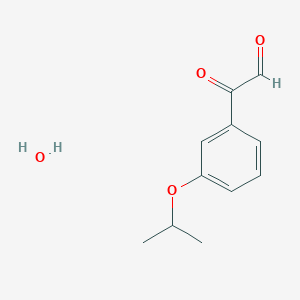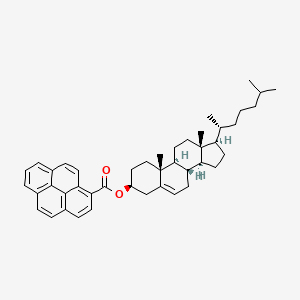
2,6-Di-iso-propylphenol-d18
描述
2,6-Bis(~2~H_7_)propan-2-ylphenol is a chemical compound known for its unique isotopic labeling, which includes deuterium atoms. This compound is a derivative of 2,6-diisopropylphenol, commonly known as propofol, which is widely used as an anesthetic agent. The isotopic labeling with deuterium can influence the compound’s physical and chemical properties, making it valuable for various scientific research applications.
作用机制
Target of Action
The primary target of 1,2,3-trideuterio-5-deuteriooxy-4,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene, also known as Propofol-d18, is the gamma-aminobutyric acid A (GABA A) receptor . This receptor is a ligand-gated chloride channel located in the central nervous system (CNS) . The GABA A receptor plays a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance between neuronal excitation and inhibition
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(~2~H_7_)propan-2-ylphenol typically involves the introduction of deuterium atoms into the parent compound, 2,6-diisopropylphenol. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of 2,6-Bis(~2~H_7_)propan-2-ylphenol may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
2,6-Bis(~2~H_7_)propan-2-ylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The isopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Reagents like halogens (Cl_2, Br_2) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.
科学研究应用
2,6-Bis(~2~H_7_)propan-2-ylphenol has several scientific research applications, including:
Chemistry: Used as a labeled compound in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential use as an anesthetic agent with altered pharmacokinetics due to deuterium labeling.
Industry: Utilized in the development of new materials and catalysts with enhanced properties.
相似化合物的比较
Similar Compounds
2,6-Diisopropylphenol (Propofol): The parent compound, widely used as an anesthetic agent.
2,6-Bis(1-methylethyl)phenol: Another derivative with similar structural features.
2,6-Diisopropylaniline: An aromatic amine with isopropyl groups at the 2 and 6 positions.
Uniqueness
2,6-Bis(~2~H_7_)propan-2-ylphenol is unique due to its isotopic labeling with deuterium, which can significantly alter its physical and chemical properties. This makes it valuable for specific research applications where isotopic effects are studied.
属性
IUPAC Name |
1,2,3-trideuterio-5-deuteriooxy-4,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBCVFGFOZPWHH-YXZMVERASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662176 | |
| Record name | 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189467-93-3 | |
| Record name | 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Propofol-d18 used in the study instead of regular Propofol?
A1: Propofol-d18 is a deuterated form of Propofol, meaning it has a nearly identical chemical structure but with a higher molecular weight due to the presence of deuterium atoms. This difference allows for its distinct detection when analyzed alongside Propofol using mass spectrometry. In the study by Klemens et al., Propofol-d18 serves as an internal standard. [] Internal standards are crucial in analytical techniques like LC-MS/MS as they help correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of Propofol quantification in plasma samples.
Q2: Can you explain the significance of the "EMA guideline" mentioned in the title and how it relates to Propofol-d18?
A2: The European Medicines Agency (EMA) guideline for bioanalytical method validation outlines stringent criteria for developing and validating methods used to measure drugs and metabolites in biological samples. [] The researchers adhered to these guidelines while developing their LC-MS/MS method for simultaneous quantification of Remifentanil and Propofol in human plasma. The use of Propofol-d18 as an internal standard contributes to fulfilling these guidelines by ensuring the method's accuracy, precision, and reliability for measuring Propofol concentrations in a clinical setting.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Urea, N-[4-(4-methyl-1-piperazinyl)phenyl]-N'-[4-[4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-](/img/structure/B1499877.png)
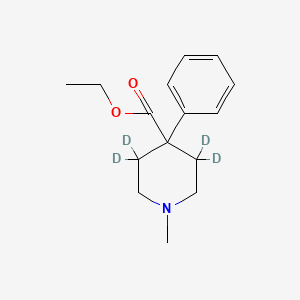
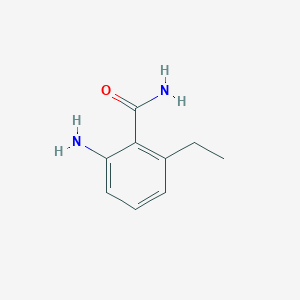

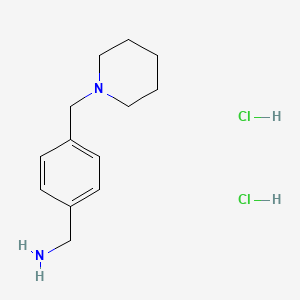
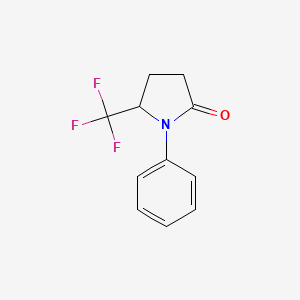
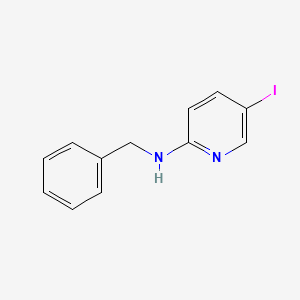

![4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1499901.png)


